

yield comparison of different 5-Methoxy-2-nitrobenzaldehyde synthesis methods

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Compound of Interest

Compound Name: 5-Methoxy-2-nitrobenzaldehyde

Cat. No.: B189176

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A Comparative Guide to the Synthesis of 5-Methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methods for **5-Methoxy-2-nitrobenzaldehyde**, a key intermediate in the pharmaceutical and fine chemical industries. By presenting quantitative yield data and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthesis strategy for their specific needs.

Yield Comparison of Synthesis Methods

The selection of a synthetic route is often governed by its efficiency. The following table summarizes the reported yields for different methods of synthesizing **5-Methoxy-2-nitrobenzaldehyde**.

Method	Starting Material	Reagents	Solvent	Yield
Method 1: Methylation	5-Hydroxy-2-nitrobenzaldehyde	Methyl iodide, Potassium carbonate	DMF	Quantitative
Method 2: Nitration (Hypothetical)	3-Methoxybenzaldehyde	Nitrating agent (e.g., HNO ₃ /H ₂ SO ₄)	-	Not Found

Note: While the methylation of 5-hydroxy-2-nitrobenzaldehyde provides a quantitative yield, specific yield data for the direct nitration of 3-methoxybenzaldehyde to produce the desired 5-methoxy-2-nitro isomer could not be found in the surveyed literature. The nitration of aromatic compounds with multiple directing groups can often lead to a mixture of isomers, making the isolation of a single, pure product challenging and potentially reducing the overall yield of the target compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are the detailed experimental protocols for the key synthesis method identified.

Method 1: Methylation of 5-Hydroxy-2-nitrobenzaldehyde

This method involves the O-methylation of the phenolic hydroxyl group of 5-hydroxy-2-nitrobenzaldehyde.

Procedure:

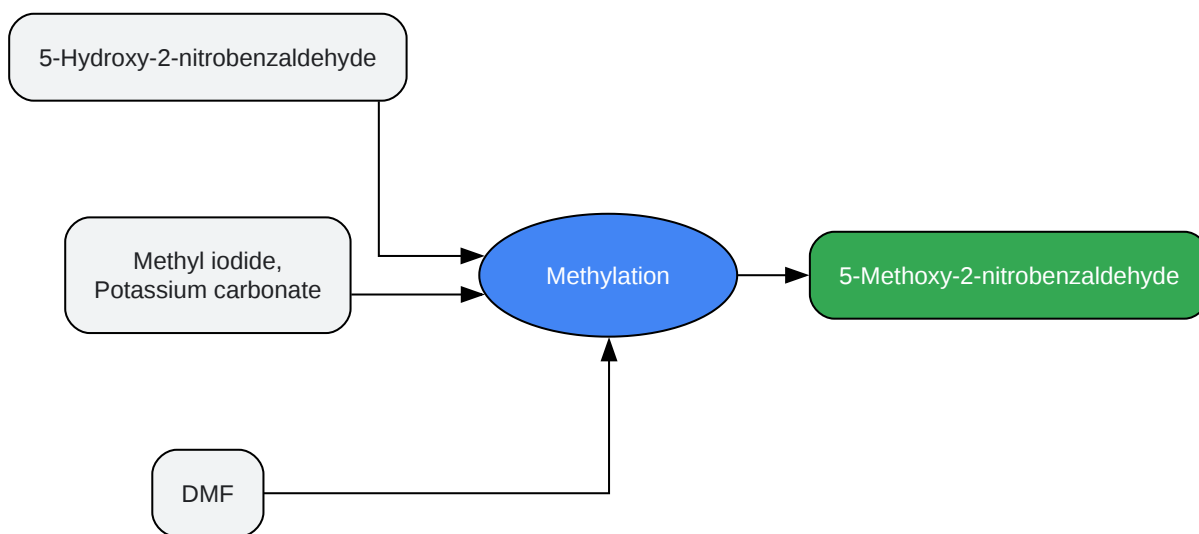
- Dissolve 5-hydroxy-2-nitrobenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF).
- Add potassium carbonate (1.0 equivalent) to the solution.
- To this stirred mixture, add methyl iodide (1.1 equivalents).

- Continue stirring the reaction mixture at room temperature overnight.
- After the reaction is complete, partition the mixture between ethyl acetate and water.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain **5-methoxy-2-nitrobenzaldehyde**.

This procedure has been reported to yield the product in quantitative amounts.

Synthesis Workflow

The following diagram illustrates the logical workflow of the confirmed synthesis method for **5-Methoxy-2-nitrobenzaldehyde**.



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Caption: Workflow for the synthesis of **5-Methoxy-2-nitrobenzaldehyde**.

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